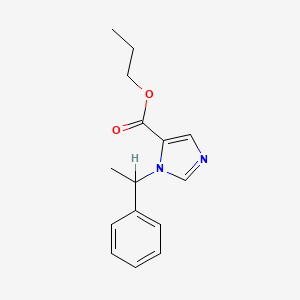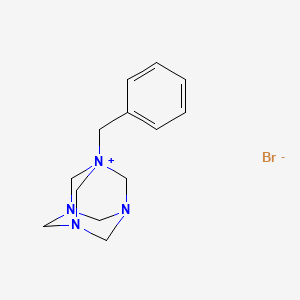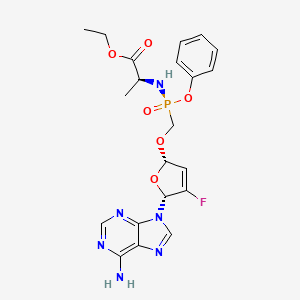
プロポキサート
概要
説明
プロポキセートは、IUPAC名プロピル 1-(1-フェニルエチル)-1H-イミダゾール-5-カルボキシレートの化学化合物です。エトミデートやメトミデートと関連する未発売の麻酔薬です。 ヒトの治療には用いられていませんが、魚類の麻酔薬として使用されてきました .
科学的研究の応用
Propoxate has several scientific research applications:
Anesthetic for Fish: Propoxate exhibits anesthetic properties in fish, making it suitable for short-term procedures due to its rapid induction and recovery times.
Tool for Studying Nervous System Function: Its anesthetic properties allow researchers to temporarily immobilize fish while recording electrical activity in the nervous system, facilitating the investigation of neural pathways and responses to stimuli.
Potential Alternative Anesthetic: Propoxate is being explored as a potential alternative to some commonly used anesthetics that might have drawbacks, such as longer recovery times or negative impacts on fish health.
作用機序
プロポキセートが魚類に麻酔効果を及ぼす正確なメカニズムは不明です。 エトミデートやメトミデートと同様に、脳内の特定の神経伝達物質受容体を調節することによって作用すると考えられています. これらの麻酔薬は、GABA_A受容体の活性を高め、塩化物イオンのコンダクタンスを増加させ、抑制性シナプス後電流を生じさせ、最終的には神経活動を阻害することが知られています .
生化学分析
Biochemical Properties
It is known that Propoxate is a potent anaesthetic, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the regulation of nervous system function .
Cellular Effects
The cellular effects of Propoxate are primarily related to its role as an anaesthetic. It likely influences cell function by modulating the activity of ion channels or receptors involved in the transmission of nerve impulses .
Molecular Mechanism
Given its anaesthetic properties, it likely exerts its effects at the molecular level by interacting with specific targets in the nervous system .
Dosage Effects in Animal Models
In animal models, Propoxate has been shown to be a potent anaesthetic. The effects of different dosages of Propoxate have not been thoroughly studied .
準備方法
合成経路と反応条件
プロポキセートの合成は、1-(1-フェニルエチル)-1H-イミダゾール-5-カルボン酸をプロパノールでエステル化する反応により行われます。通常、反応は硫酸や塩酸などの酸触媒を必要とし、エステル化を促進します。反応は、カルボン酸からエステルへの完全な変換を確保するために、還流条件下で行われます。
工業的製造方法
プロポキセートの工業的製造は、同様のエステル化プロセスをより大規模に行うことで実現すると考えられます。連続式反応器を使用すると、反応の効率と収率を向上させることができます。さらに、蒸留や再結晶などの精製工程により、高純度の最終製品を得ることができます。
化学反応解析
反応の種類
プロポキセートは、以下を含むいくつかの種類の化学反応を起こします。
酸化: プロポキセートは、対応するカルボン酸を形成するために酸化される可能性があります。
還元: プロポキセートの還元により、アルコールが生成される可能性があります。
置換: プロポキセートのイミダゾール環は、さまざまな求電子剤との置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲン化アルキルや酸塩化物などの求電子剤は、置換反応で使用できます。
生成される主要な生成物
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: 置換イミダゾール誘導体の生成。
科学研究への応用
プロポキセートは、いくつかの科学研究への応用があります。
化学反応の分析
Types of Reactions
Propoxate undergoes several types of chemical reactions, including:
Oxidation: Propoxate can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of propoxate can lead to the formation of alcohols.
Substitution: The imidazole ring in propoxate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
類似化合物との比較
プロポキセートは、エトミデートやメトミデートと構造的に関連しており、どちらも麻酔薬です。以下に比較を示します。
エトミデート: ヒトの静脈麻酔薬として使用され、迅速な発症と短時間の作用時間で知られています。
メトミデート: エトミデートに似ており、主に獣医学で使用されています。
プロポキセートの独自性: エトミデートやメトミデートとは異なり、プロポキセートはヒトの医療には使用されていませんが、魚類の麻酔薬として応用されており、水生生物の研究や養殖における使用の可能性を示しています.
類似化合物
- エトミデート
- メトミデート
- プロポフォール : ヒトの静脈麻酔薬として使用される別の麻酔薬で、迅速な発症と短時間の作用時間で知られています。
プロポキセートの魚類麻酔における独自の応用と他の麻酔薬との構造的類似性から、科学研究における関心の高い化合物となっています。
特性
IUPAC Name |
propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPZAQFNYKISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057810 | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-58-0 | |
| Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Propoxate primarily used for in a clinical setting?
A1: Propoxate is a short-acting intravenous anesthetic agent. Research indicates its effectiveness in facilitating smoother tracheal extubation after general anesthesia [, ]. Studies suggest that administering Propoxate intravenously, often alongside other anesthetics like Tramadol, can minimize the stress response often associated with the extubation process, leading to more stable hemodynamics in patients [].
Q2: Are there any specific surgical procedures where Propoxate's application is explored?
A2: While Propoxate's use in tracheal extubation is highlighted, research also explores its application in specific surgical fields. Studies indicate its potential in ophthalmic procedures []. Research suggests that using a target-controlled infusion of Propoxate can maintain stable vital signs and ensure adequate anesthesia depth during eye surgeries, contributing to a smoother surgical experience [].
Q3: Has Propoxate been studied alongside other anesthetic agents?
A3: Yes, the research highlights Propoxate's use in combination with other anesthetic drugs. For instance, one study investigated the combined effect of Propoxate and Fentanyl for general anesthesia recovery []. Results suggest that this combination might accelerate the awakening process without compromising the stability of vital signs [], indicating a potential advantage in clinical settings.
Q4: Are there any analytical techniques used to measure Propoxate levels?
A4: Interestingly, Propoxate plays a role in a specific analytical method for measuring another anesthetic agent, Etomidate. Research describes a gas chromatography technique utilizing a nitrogen detector where Propoxate serves as the internal standard for quantifying Etomidate serum levels [, ]. This method allows for the rapid determination of Etomidate concentrations, even during surgical procedures, demonstrating Propoxate's utility beyond its anesthetic properties [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















